9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine
Description
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine is an acyclic nucleoside phosphonate (ANP) characterized by a guanine base linked to a methylidene-phosphonomethoxypropyl backbone. This structural motif confers antiviral activity by mimicking natural nucleotides, thereby inhibiting viral polymerases. ANPs are broadly recognized for their stability against enzymatic degradation and their activity against DNA viruses, retroviruses, and, in some cases, RNA viruses like HCV . The compound’s 2-methylidene group and phosphonomethoxypropyl chain distinguish it from other ANPs, influencing its pharmacokinetics and target specificity.
Properties
IUPAC Name |
[4-(2-amino-6-oxo-1H-purin-9-yl)-2-methylidenebutoxy]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N5O5P/c1-7(4-21-6-22(18,19)20)2-3-16-5-13-8-9(16)14-11(12)15-10(8)17/h5H,1-4,6H2,(H2,18,19,20)(H3,12,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPHHMIPYIKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCN1C=NC2=C1N=C(NC2=O)N)COCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938797 | |
| Record name | {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176434-89-2 | |
| Record name | 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176434892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[4-(6-Hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl)-2-methylidenebutoxy]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tosylate-Mediated Phosphonate Coupling
The CN105254670A patent outlines a robust phosphorylation method for adenine derivatives:
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Reaction of (R)-9-(2-hydroxypropyl)adenine (II) with diethyl p-toluenesulfonyloxymethyl phosphonate (III) in dimethylformamide (DMF) using lithium amide and magnesium chloride.
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Heating at 75–80°C for 4–5 hours to form the intermediate phosphonate ester (IV).
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Deprotection with hydrobromic acid to yield the final phosphonomethoxy compound.
Key Parameters:
For guanine analogs, replacing adenine with guanine would require adjusting the base’s protection. For example, protecting the O6 and N2 positions of guanine with groups like tert-butyldimethylsilyl (TBS) or acetyl could mitigate undesired side reactions during phosphorylation.
Methylidene Group Installation: Elimination and Alkylation Approaches
The methylidene (CH₂=CH–) group in the target compound likely originates from a β-hydroxy intermediate undergoing dehydration. Two pathways are plausible:
Dehydration of a β-Hydroxypropyl Intermediate
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Synthesis of 9-(3-hydroxy-2-phosphonomethoxypropyl)guanine via phosphorylation.
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Acid-catalyzed dehydration (e.g., H₂SO₄, TsOH) to form the methylidene group.
Challenges:
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Regioselectivity in dehydration to favor the desired alkene geometry.
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Potential side reactions at the guanine base under acidic conditions.
Wittig Reaction for Methylidene Formation
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Preparation of a phosphonomethoxypropyl Wittig reagent (e.g., Ph₃P=CH–).
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Coupling with 9-(2-oxopropyl)guanine to form the methylidene group.
This method offers stereochemical control but requires stringent anhydrous conditions and may complicate purification.
Comparative Analysis of Synthetic Routes
The table below extrapolates data from analogous adenine syntheses to hypothesize conditions for the guanine target:
Optimization Challenges and Solutions
Solubility and Reactivity of Guanine Derivatives
Guanine’s poor solubility in organic solvents necessitates polar aprotic solvents like DMF or DMSO. However, prolonged heating in these solvents risks decomposition. Solution: Use transient protection (e.g., silyl ethers) and phase-transfer catalysts to enhance reactivity.
Purification of Phosphonomethoxy Products
The CN105254670A patent employs activated charcoal (charcoal : compound II = 0.027 : 1 by mass) and recrystallization from water to achieve >99% purity. For guanine derivatives, similar steps may require pH-controlled recrystallization to avoid protonation of the base.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphonomethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the phosphonomethoxy group.
Scientific Research Applications
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine has several scientific research applications:
Antiviral Research: It has shown significant antiviral activity against HIV types 1 and 2.
Biological Studies: Used in studies to understand the mechanism of action of antiviral agents.
Medicinal Chemistry: A valuable compound in the development of new antiviral drugs.
Industrial Applications: Potential use in the production of antiviral coatings and materials.
Mechanism of Action
The antiviral activity of 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine is primarily due to its ability to inhibit viral replication. It targets the viral DNA polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
Key Observations:
- Backbone Modifications : The 2-methylidene group in the target compound may enhance membrane permeability compared to 3-hydroxy (HPMPA) or 2-ethyl (PMEG) backbones, though this requires validation .
- Prodrug Strategies: Esterification (e.g., ODE or hexadecyloxypropyl groups) significantly improves bioavailability. For example, ODE-(R)-MPMPG achieves sub-nanomolar potency against HIV-1 due to enhanced cellular uptake .
- Antiviral Breadth : While HPMPA and PMEA target HBV and DNA viruses, the target compound’s methylidene group may expand its spectrum to include RNA viruses like HCV, similar to ODE-(S)-HPMPA .
Activity and Selectivity
- ODE-(R)-MPMPG : Demonstrates unparalleled potency against HIV-1 (EC50 < 0.01 nM) with minimal cytotoxicity (SI > 4.4 million), attributed to its optimized prodrug design and stereochemistry .
- PMEG : Shows moderate activity against BKV (EC50 = 0.027–0.36 μM) but higher cytotoxicity in renal cells, limiting its therapeutic window .
- HPMPA : Active against HCV replicons (EC50 = 1–2 μM) but exhibits substantial cytotoxicity (CC50 ~150 μM), prompting the development of less toxic analogs like ODE-(S)-MPMPA .
Biological Activity
Overview
9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine, a derivative of guanine, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This compound is structurally related to other phosphonated nucleoside analogs, which have been extensively studied for their therapeutic efficacy against various viral infections and cancers.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₈N₅O₄P
- Molecular Weight : 337.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as a competitive inhibitor of viral polymerases, which are essential for viral replication. The phosphonomethoxy group enhances its affinity for the target enzymes, thereby increasing its potency against viruses.
Antiviral Activity
The compound has shown promising antiviral activity, particularly against herpes viruses and HIV. In vitro studies have demonstrated that certain analogs exhibit significant inhibition of viral replication:
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| This compound | HIV | 1.0 |
| (R)-2'-methyl-PMEG | HIV | 1.0 |
| (S)-2'-methyl-PMEG | HIV | 2.6 |
These findings suggest that structural modifications in the guanine derivatives can lead to enhanced antiviral properties, making them potential candidates for further development as therapeutic agents against viral infections .
Antitumor Activity
In addition to its antiviral properties, this compound has been evaluated for its anticancer effects. Studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.
- Induction of Apoptosis : It activates caspases, leading to programmed cell death in tumor cells.
A comparative study on various pyridazinone derivatives, including those related to this compound, revealed that some exhibited superior antitumor activity against different cancer cell lines .
Case Studies and Research Findings
- Antiviral Efficacy : A study reported that methyl derivatives of similar compounds demonstrated potent anti-HIV activity with EC50 values comparable to established antiviral drugs .
- Anticancer Potential : Research on pyridazinone derivatives indicated significant antitumor activity against various cancer types, showcasing the importance of chemical modifications in enhancing biological efficacy .
- Mechanistic Insights : Investigations into the biochemical pathways affected by these compounds have revealed their potential to modulate cellular processes critical for viral replication and tumor growth .
Q & A
Basic: What are the key steps in synthesizing 9-(2-Methylidene-3-(phosphonomethoxy)propyl)guanine?
Answer:
The synthesis involves deprotection of guanine derivatives using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), followed by purification via flash column chromatography and recrystallization. For example, protected guanine intermediates (30–33) are treated with 10% TFA/CH₂Cl₂ for 48 hours, after which the solvent is evaporated. The crude product is purified using silica gel chromatography (20% MeOH/CH₂Cl₂) and recrystallized from water to yield the target compound .
Basic: How can researchers characterize the purity and structure of this compound post-synthesis?
Answer:
Critical characterization methods include:
- Chromatography : Flash column chromatography (e.g., 20% MeOH/CH₂Cl₂) to isolate pure fractions.
- Spectroscopy : NMR and mass spectrometry to confirm structural integrity.
- Recrystallization : Water-based recrystallization to ensure crystalline purity.
For mixtures, detailed compositional analysis (e.g., substance concentrations, physical nature) is essential, as outlined in Table 9 of chemical mixture identification protocols .
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Lab regulations : Adhere to institutional Chemical Hygiene Plans, including 100% compliance on safety exams before experimental work .
- Hazard mitigation : Use fume hoods for TFA handling (corrosive) and ensure proper waste disposal for solvents like CH₂Cl₂.
Basic: What experimental methods evaluate its antiviral mechanisms?
Answer:
- In vitro assays : Measure inhibition of viral replication (e.g., cytopathic effect reduction).
- Environmental interaction studies : Assess stability under varying pH, temperature, and oxidative conditions to mimic biological systems .
Advanced: How can experimental design optimize synthesis yield and scalability?
Answer:
- Statistical DoE (Design of Experiments) : Apply factorial designs to minimize trials while testing variables (e.g., reaction time, solvent ratios). For instance, Taguchi methods can identify optimal TFA concentration and stirring duration .
- Process simulation : Use chemical software (e.g., Aspen Plus) to model reaction kinetics and purification steps, reducing physical trials .
Advanced: How to resolve contradictions in antiviral efficacy data across studies?
Answer:
- Comparative analysis : Systematically compare experimental conditions (e.g., cell lines, compound concentrations) using computational tools to isolate confounding variables .
- Meta-analysis : Aggregate data from heterogeneous studies and apply machine learning to identify trends or outliers .
Advanced: What computational strategies predict its structure-activity relationships (SAR)?
Answer:
- Quantum chemical calculations : Use DFT (Density Functional Theory) to model electronic properties and phosphonomethoxy group interactions.
- Reaction path search : Tools like GRRM (Global Reaction Route Mapping) explore energetically favorable pathways for derivative synthesis .
- Molecular docking : Simulate binding affinities to viral targets (e.g., polymerases) to prioritize derivatives for synthesis .
Advanced: How to assess environmental stability and degradation pathways?
Answer:
- Accelerated aging studies : Expose the compound to UV light, humidity, and elevated temperatures, monitoring degradation via HPLC.
- Heterogeneous chemistry models : Analyze atmospheric interactions (e.g., oxidation with hydroxyl radicals) using chamber experiments and computational simulations .
Advanced: What methodologies ensure data integrity in high-throughput screening?
Answer:
- Encrypted databases : Implement blockchain or AES-256 encryption for raw data storage.
- Automated workflows : Use platforms like KNIME to standardize data entry and reduce human error.
- Access controls : Role-based permissions to prevent unauthorized data modification .
Advanced: How to design reactors for large-scale derivative synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
